(R)-Esmolol Hydrochloride

Vue d'ensemble

Description

®-Esmolol Hydrochloride is a cardioselective beta-1 adrenergic receptor blocker. It is primarily used in the management of supraventricular tachycardia and for controlling ventricular rate in patients with atrial fibrillation or atrial flutter. The compound is known for its rapid onset and short duration of action, making it suitable for acute care settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-Esmolol Hydrochloride involves several steps, starting from the appropriate chiral precursor. The key steps include:

Chiral Resolution: The initial step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Esterification: The resolved ®-enantiomer undergoes esterification with methanol in the presence of an acid catalyst.

Hydrolysis: The ester is then hydrolyzed to form the corresponding carboxylic acid.

Amidation: The carboxylic acid is converted to the amide using an appropriate amine.

Hydrochloride Formation: Finally, the amide is treated with hydrochloric acid to form ®-Esmolol Hydrochloride.

Industrial Production Methods: Industrial production of ®-Esmolol Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions: ®-Esmolol Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

®-Esmolol Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying beta-blocker interactions and mechanisms.

Biology: The compound is employed in studies involving cardiac physiology and beta-adrenergic receptor function.

Medicine: It is extensively used in clinical research for developing new therapeutic strategies for cardiovascular diseases.

Industry: ®-Esmolol Hydrochloride is used in the pharmaceutical industry for the production of beta-blocker medications.

Mécanisme D'action

®-Esmolol Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to a decrease in heart rate and myocardial contractility, which helps in managing conditions like supraventricular tachycardia and atrial fibrillation. The compound’s rapid onset and short duration of action are due to its rapid hydrolysis by esterases in the blood, resulting in inactive metabolites.

Comparaison Avec Des Composés Similaires

Metoprolol: Another beta-1 selective blocker with a longer duration of action.

Atenolol: A beta-1 blocker used for chronic management of hypertension and angina.

Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.

Uniqueness: ®-Esmolol Hydrochloride is unique due to its ultra-short-acting nature, making it ideal for acute care settings where rapid control of heart rate is necessary. Unlike other beta-blockers, its effects can be quickly reversed by discontinuing the infusion, providing greater control over patient management.

Activité Biologique

(R)-Esmolol hydrochloride is a selective beta-1 adrenergic receptor antagonist primarily used in clinical settings for managing tachycardia and hypertension. Its unique pharmacokinetic properties and biological activities make it a subject of extensive research. This article explores its biological activity, mechanisms of action, and therapeutic applications, particularly focusing on its role in wound healing and cardiovascular health.

(R)-Esmolol acts by selectively blocking beta-1 adrenergic receptors, which are predominantly found in cardiac tissue. This blockade results in decreased heart rate and myocardial contractility, making it effective in treating conditions such as supraventricular tachycardia and perioperative hypertension. The rapid onset of action, with a half-life of about 9 minutes, allows for precise control over heart rate during surgical procedures or acute medical situations .

Key Pharmacokinetic Properties

| Property | Value |

|---|---|

| Volume of Distribution | Not Available |

| Protein Binding | 55% to human plasma proteins |

| Metabolism | Rapid hydrolysis by esterases in RBCs |

| Elimination Half-Life | 9 minutes (active form); 3.7 hours (metabolite) |

| Clearance | Approximately 20 L/kg/hr |

The metabolism of esmolol occurs mainly through the hydrolysis of its ester linkage within red blood cells, resulting in a less active acid metabolite . Given its short half-life, esmolol is particularly useful when rapid titration is necessary.

Biological Activity in Wound Healing

Recent studies have highlighted the potential of topical this compound as an innovative treatment for diabetic foot ulcers (DFUs). A randomized, double-blind clinical trial demonstrated that the addition of esmolol to standard care significantly improved wound healing outcomes compared to standard care alone.

Clinical Findings

In a study involving 176 participants with DFUs, those treated with a topical gel formulation of esmolol showed:

- Target Ulcer Closure Rate :

- 12 Weeks : 60.3% in the esmolol group vs. 41.7% in the control group (P = .03).

- 24 Weeks : 77.2% vs. 55.6% (P = .01).

- Median Time to Ulcer Closure :

These results suggest that esmolol not only facilitates wound healing but may also mitigate factors that impede recovery in diabetic patients.

Mechanisms Underlying Wound Healing

The biological activity of esmolol in promoting wound healing can be attributed to several mechanisms:

- Inhibition of Aldose Reductase : Esmolol has been shown to inhibit sorbitol formation in erythrocytes, which may reduce osmotic stress and cellular damage associated with diabetes .

- Reduction of Advanced Glycation End Products (AGEs) : Esmolol reduces AGE formation, which is implicated in diabetic complications .

- Enhancement of Nitric Oxide Production : In vivo studies indicate that esmolol can induce nitric oxide production in wound tissues, promoting angiogenesis and fibroblast migration essential for effective healing .

Case Studies

- Esmolol vs. Propranolol in Heart Rate Control : A comparative study assessed the efficacy of esmolol against propranolol during exercise-induced tachycardia. Both drugs effectively reduced heart rate; however, esmolol provided a more rapid onset and shorter duration of action, making it preferable for acute situations .

- Topical Application for Diabetic Foot Ulcers : In a multicenter trial, topical esmolol significantly improved healing rates among patients with noninfected DFUs compared to standard treatment alone. The findings underscore its potential as a novel therapeutic modality for managing chronic wounds .

Propriétés

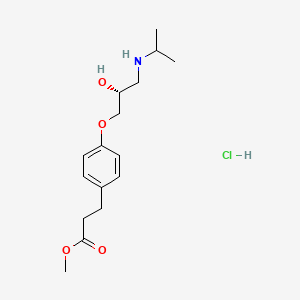

IUPAC Name |

methyl 3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKNCWBANDDJJL-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747714 | |

| Record name | Methyl 3-(4-{(2R)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118629-36-0 | |

| Record name | Esmolol hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118629360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(4-{(2R)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESMOLOL HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDM127985B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.